4-Fluoro-2-(phenylsulfanyl)benzoic acid
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Overview
Description
4-Fluoro-2-(phenylsulfanyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 4-position and a phenylsulfanyl group at the 2-position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(phenylsulfanyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-fluorobenzoic acid with thiophenol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-Fluorobenzoic acid and thiophenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is heated to a temperature of around 100-120°C for several hours, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(phenylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenylsulfanyl group can activate the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom at the 4-position can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Scientific Research Applications
4-Fluoro-2-(phenylsulfanyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(phenylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can modulate the compound’s reactivity and binding affinity to biological targets, while the fluorine atom can influence its electronic properties and metabolic stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
2-Phenylsulfanylbenzoic Acid: Lacks the fluorine atom, affecting its electronic properties.
4-Fluoro-2-nitrobenzoic Acid: Contains a nitro group instead of a phenylsulfanyl group, leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-(phenylsulfanyl)benzoic acid is unique due to the combined presence of the fluorine atom and the phenylsulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
60086-36-4 |
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Molecular Formula |
C13H9FO2S |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
4-fluoro-2-phenylsulfanylbenzoic acid |
InChI |
InChI=1S/C13H9FO2S/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
QUVQNOHPBDQQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
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